molecular formula C14H19NO3 B6285787 3-(4-METHOXYPHENYL)-1-MORPHOLINO-1-PROPANONE CAS No. 540800-70-2

3-(4-METHOXYPHENYL)-1-MORPHOLINO-1-PROPANONE

Cat. No.: B6285787
CAS No.: 540800-70-2
M. Wt: 249.30 g/mol
InChI Key: JCYLQVDGDCFVDZ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-morpholino-1-propanone is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxyphenyl group attached to a morpholino-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-morpholino-1-propanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine and a suitable ketone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with morpholine in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-morpholino-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-morpholino-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-morpholino-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-morpholino-1-propanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its morpholino-propanone backbone differentiates it from other methoxyphenyl derivatives, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYLQVDGDCFVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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